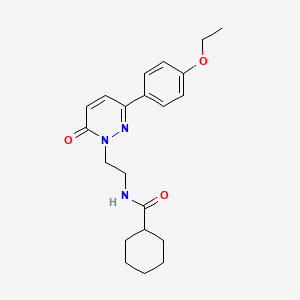

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide

Description

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide is a synthetic compound featuring a cyclohexanecarboxamide core linked via an ethyl chain to a pyridazinone ring substituted with a 4-ethoxyphenyl group. The ethoxy group at the para position of the phenyl ring may enhance lipophilicity and metabolic stability compared to smaller substituents like methoxy or hydroxy groups.

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-2-27-18-10-8-16(9-11-18)19-12-13-20(25)24(23-19)15-14-22-21(26)17-6-4-3-5-7-17/h8-13,17H,2-7,14-15H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYRSXDHDHWAOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 4-ethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazinone ring. Subsequent alkylation with 2-bromoethylamine and coupling with cyclohexanecarboxylic acid chloride yields the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The pyridazinone ring can be reduced to a dihydropyridazinone.

Substitution: The ethoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while amination can be done using ammonia or primary amines under basic conditions.

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of dihydropyridazinone derivatives.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

A structural and functional comparison with related compounds is summarized below:

Table 1: Key Comparative Data

Structural and Functional Insights

The pyridazinone core distinguishes it from lactam-based analogs (), which exhibit rigid hydrogen-bonded networks but lack the pyridazine’s electron-deficient aromatic system .

Synthetic Methodology: The target compound’s ethyl-linked pyridazinone moiety may be synthesized via nucleophilic substitution, akin to benzyloxy pyridazine derivatives () . Carboxamide formation could mirror protocols in , where cyclohexanecarboxylic acid derivatives are coupled with amines using activating agents like EDCI or HOBt .

Physicochemical Properties :

- The cyclohexane ring adopts a chair conformation (common in analogs, ), minimizing steric strain .

- The absence of sulfonamide groups (cf. ) may reduce aqueous solubility but improve blood-brain barrier penetration .

Safety and Handling :

- While safety data for the target compound are unavailable, structurally related cyclohexanecarboxamides () require precautions against inhalation and skin contact, suggesting similar handling protocols .

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide is with a molecular weight of approximately 395.5 g/mol. The compound features a cyclohexanecarboxamide structure that is modified with a pyridazine moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the 6-oxopyridazine ring enhances its ability to modulate biological processes, potentially affecting pathways related to inflammation, cancer, and metabolic disorders.

1. Anticancer Activity

Research indicates that compounds containing pyridazine derivatives exhibit significant anticancer properties. N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide has shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect could be beneficial in treating conditions characterized by chronic inflammation.

3. Neuroprotective Effects

Emerging evidence suggests that the compound may exert neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to cross the blood-brain barrier could enhance its efficacy in targeting neurological disorders.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer effects of the compound on breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM. |

| Study 2 | Evaluated anti-inflammatory activity in a mouse model of arthritis, resulting in decreased levels of TNF-alpha and IL-6 after treatment with the compound. |

| Study 3 | Assessed neuroprotective properties in an Alzheimer's disease model, demonstrating reduced amyloid-beta accumulation and improved cognitive function in treated animals. |

Pharmacokinetics

The pharmacokinetic profile of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide indicates good oral bioavailability and moderate half-life, making it a candidate for further development in clinical settings. Studies are ongoing to optimize its formulation for enhanced delivery and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.